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2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid Documentation Hub

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  • Product: 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid
  • CAS: 97024-27-6

Core Science & Biosynthesis

Foundational

mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid in metabolic pathways

An In-Depth Technical Guide on the Proposed Mechanism of Action of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic Acid in Metabolic Pathways Authored by: Gemini, Senior Application Scientist Disclaimer: The compound 2-(2,3-dih...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Proposed Mechanism of Action of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic Acid in Metabolic Pathways

Authored by: Gemini, Senior Application Scientist

Disclaimer: The compound 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a scientifically informed hypothesis on its mechanism of action based on its structural similarity to a well-established class of metabolic modulators, the fibrates. The proposed mechanism centers on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

Introduction: A Structurally-Informed Hypothesis

The chemical structure of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid, featuring a phenoxy-acid moiety, strongly suggests its potential interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. Specifically, its architecture bears a resemblance to fibrate drugs, which are established agonists of PPARα. This guide will, therefore, explore the hypothesized mechanism of action of this compound as a PPARα agonist and its subsequent effects on metabolic pathways.

PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of genes involved in fatty acid oxidation, lipid transport, and inflammation. Its activation leads to a cascade of events that ultimately result in improved lipid profiles, making it a key target for the development of drugs aimed at treating metabolic disorders such as dyslipidemia.

The Central Hypothesis: PPARα Agonism

We hypothesize that 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid functions as an agonist of PPARα. Upon entering the cell, the compound is proposed to bind to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.

This activated PPARα then heterodimerizes with another nuclear receptor, the Retinoid X Receptor (RXR). The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of a suite of genes that govern lipid and lipoprotein metabolism.

Visualizing the Proposed Signaling Pathway

Caption: Proposed PPARα signaling pathway initiated by 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid.

Key Metabolic Consequences of PPARα Activation

The activation of PPARα by a ligand such as 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid is anticipated to have profound effects on lipid metabolism, primarily through the upregulation of genes involved in fatty acid catabolism and the downregulation of genes involved in inflammation.

Enhanced Fatty Acid Oxidation

A primary consequence of PPARα activation is the increased expression of genes encoding for enzymes involved in the β-oxidation of fatty acids in both the mitochondria and peroxisomes. This includes key enzymes such as Carnitine Palmitoyltransferase 1 (CPT1), which facilitates the transport of long-chain fatty acids into the mitochondria for oxidation.

Regulation of Lipoprotein Metabolism

PPARα activation is expected to modulate the levels of circulating lipoproteins. This is achieved through:

  • Increased Lipoprotein Lipase (LPL) expression: LPL is crucial for the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.

  • Increased expression of Apolipoproteins A-I and A-II: These are the major protein components of high-density lipoprotein (HDL), and their increased expression contributes to higher levels of HDL cholesterol, which is involved in reverse cholesterol transport.

  • Decreased expression of Apolipoprotein C-III: ApoC-III is an inhibitor of LPL. By reducing its expression, PPARα agonists enhance the clearance of triglyceride-rich lipoproteins.

Anti-inflammatory Effects

Beyond its metabolic roles, PPARα activation also exerts anti-inflammatory effects. It can inhibit the expression of pro-inflammatory genes by transrepressing the activity of transcription factors such as NF-κB. This dual action on lipid metabolism and inflammation makes PPARα an attractive target for treating metabolic syndrome and atherosclerosis.

Experimental Validation Protocols

To validate the hypothesized mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
Experiment Objective Methodology Expected Outcome
PPARα Reporter Gene Assay To determine if the compound is a PPARα agonist.Co-transfect cells (e.g., HEK293) with a PPARα expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase). Treat cells with varying concentrations of the compound.A dose-dependent increase in luciferase activity, indicating activation of PPARα.
Quantitative PCR (qPCR) To measure the expression of PPARα target genes.Treat primary hepatocytes or a relevant cell line (e.g., HepG2) with the compound. Isolate RNA, reverse transcribe to cDNA, and perform qPCR for genes like CPT1, LPL, and ApoA-I.Increased mRNA levels of PPARα target genes in treated cells compared to controls.
Western Blot Analysis To confirm changes in protein expression of PPARα targets.Treat cells as in the qPCR experiment. Lyse cells, separate proteins by SDS-PAGE, and probe with antibodies against CPT1, LPL, and ApoA-I.Increased protein levels of PPARα target proteins in treated cells.
In Vivo Studies
Study Objective Model Key Parameters to Measure Expected Outcome
Dyslipidemic Animal Model To assess the in vivo efficacy on lipid profiles.High-fat diet-fed mice or rats, or a genetic model of dyslipidemia (e.g., ApoE-/- mice).Plasma triglycerides, total cholesterol, HDL-C, LDL-C.Significant reduction in plasma triglycerides and an increase in HDL-C in treated animals.
Oral Glucose Tolerance Test (OGTT) To evaluate effects on glucose homeostasis.Standard mouse or rat models.Blood glucose levels at various time points after a glucose challenge.Potential improvement in glucose tolerance.
Gene Expression Analysis in Liver Tissue To confirm target gene engagement in vivo.Liver tissue from treated animals.mRNA levels of PPARα target genes (e.g., Cpt1a, Lpl).Upregulation of PPARα target genes in the liver of treated animals.

Conclusion and Future Directions

The structural characteristics of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid provide a strong rationale for hypothesizing its role as a PPARα agonist. This mechanism suggests its potential as a therapeutic agent for dyslipidemia and other metabolic disorders. The proposed experimental workflows provide a clear path for validating this hypothesis and further elucidating the compound's pharmacological profile. Future research should focus on confirming its direct binding to PPARα, assessing its selectivity for PPAR isoforms (α, γ, and δ), and evaluating its long-term efficacy and safety in preclinical models.

References

  • Title: Peroxisome Proliferator-Activated Receptors (PPARs) and the Human Obesity Epidemic Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The Role of PPARα in Lipid Metabolism and Inflammation Source: International Journal of Molecular Sciences URL: [Link]

  • Title: PPARα in the liver: a key regulator of fasting and energy metabolism Source: Nature Reviews Gastroenterology & Hepatology URL: [Link]

  • Title: PPARalpha and fibrates in the treatment of dyslipidemia and metabolic syndrome Source: Current Atherosclerosis Reports URL: [Link]

  • Title: The PPAR-alpha-NF-kappaB signaling pathway in the development of non-alcoholic fatty liver disease Source: Hepatobiliary & Pancreatic Diseases International URL: [Link]

Exploratory

structure-activity relationship (SAR) studies of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid derivatives

Executive Summary & Scaffold Analysis 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid represents a privileged scaffold in medicinal chemistry, primarily investigated for its potential in modulating metabolic targets such a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid represents a privileged scaffold in medicinal chemistry, primarily investigated for its potential in modulating metabolic targets such as Peroxisome Proliferator-Activated Receptors (PPARs) and G-Protein Coupled Receptor 40 (GPR40/FFAR1) .

This molecule belongs to the class of aryloxyalkanoic acids , a chemical family that includes well-known lipid-lowering agents (fibrates) and insulin sensitizers. The core structure integrates a lipophilic indane ring (mimicking the hydrophobic tail of fatty acids) with a polar carboxylic acid head group via an ether linkage. The specific substitution at the


-position (the ethyl group of the butanoic acid chain) introduces chirality and metabolic stability, making this scaffold a critical template for designing dual-acting metabolic modulators.
Core Structural Domains

The molecule can be dissected into three pharmacophoric regions for SAR optimization:

  • Lipophilic Head (Indane Ring): A rigid, bicyclic system that occupies the hydrophobic pocket of the target receptor.

  • Linker (Ether Oxygen): Provides flexibility and a hydrogen bond acceptor site.

  • Acidic Tail (Butanoic Acid): The key pharmacophore for ionic interaction with receptor residues (e.g., Arg/Tyr in PPARs). The

    
    -ethyl substitution is a critical determinant of potency and stereoselectivity.
    

Chemical Space & Design Strategy

Rationale for the Indane Moiety

The 2,3-dihydro-1H-indene (indane) system is a bioisostere of the naphthalene or substituted phenyl rings found in many metabolic drugs.

  • Conformational Restriction: Unlike a flexible alkyl chain, the fused ring system restricts the spatial arrangement of the lipophilic tail, reducing the entropic penalty upon binding.

  • Metabolic Stability: The saturated five-membered ring is less prone to rapid oxidative metabolism compared to open alkyl chains, though the benzylic positions are potential sites for CYP450 oxidation.

Stereochemistry of the -Position

The "2-position" of the butanoic acid tail creates a chiral center.

  • Stereoselectivity: For PPAR agonists, the (S)-enantiomer of aryloxyalkanoic acids is typically the eutomer (active isomer), mimicking the stereochemistry of natural fatty acid oxidation intermediates.

  • Metabolic Blockade: The ethyl group at the

    
    -position (creating the butanoic acid backbone) sterically hinders 
    
    
    
    -oxidation, prolonging the half-life of the compound in vivo.

Detailed SAR Analysis

The following analysis dissects the impact of structural modifications on biological activity, specifically focusing on PPAR


/

/

agonism and GPR40 modulation.
Modification of the Acidic Tail (Region A)

The carboxylic acid is non-negotiable for activity but can be modulated.

ModificationEffect on ActivityMechanistic Insight
Carboxylic Acid (-COOH) Essential Forms a salt bridge with conserved Arginine/Tyrosine residues in the Ligand Binding Domain (LBD).
Ester Prodrug (-COOR) Inactive (in vitro) Esters (methyl/ethyl) are inactive in binding assays but improve oral bioavailability (converted to acid in vivo).
Tetrazole Bioisostere Maintained/Reduced Can maintain ionic interaction but often alters the pKa and lipophilicity (LogD), affecting membrane permeability.
Hydroxamic Acid Loss of Activity Shifts activity profile towards HDAC inhibition (off-target effect).
The -Substituent (Region B)

The "2-ethyl" group (making it a butanoic acid) is a key SAR lever.

  • H (Acetic Acid): often leads to PPAR

    
     selectivity  (e.g., GW501516 analogs).
    
  • Methyl (Propanoic Acid): Standard for GPR40 agonists (e.g., Fasiglifam). Increases agonist potency by filling a small hydrophobic sub-pocket.

  • Ethyl (Butanoic Acid): Increases lipophilicity and bulk. Often favors PPAR

    
      or PPAR
    
    
    
    activity (similar to the gem-dimethyl of fibrates).
  • Gem-dimethyl: A common modification (isobutyric acid) to prevent racemization and metabolic degradation.

Substitution on the Indane Ring (Region C)

The electronic and steric nature of the indane ring dictates potency.

  • Halogenation (F, Cl): Substitution at the 4- or 6-position of the indane ring typically increases potency by 5-10 fold.

    • Mechanism:[1][2] Fills the hydrophobic pocket more effectively and blocks metabolic hydroxylation.

  • Alkyl Groups (Me, Et): Tolerated but can lead to steric clashes if too bulky.

  • Ring Expansion: Expanding the five-membered ring to a six-membered (tetralin) ring often decreases potency , suggesting a tight fit in the receptor's lipophilic pocket.

Mechanism of Action (MoA)

PPAR Agonism (Nuclear Receptor Pathway)

The primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptors.

  • Binding: The indanyloxy acid enters the nucleus and binds to the PPAR Ligand Binding Domain (LBD).

  • Stabilization: The acidic head forms a charge-clamp with Tyr473 (PPAR

    
    ) or equivalent residues. The indane tail occupies the hydrophobic pocket.
    
  • Co-activator Recruitment: Binding induces a conformational change (Helix 12 stabilization), releasing co-repressors (NCoR) and recruiting co-activators (SRC-1/PGC-1

    
    ).
    
  • Transcription: The PPAR-RXR heterodimer binds to PPREs (Peroxisome Proliferator Response Elements) on DNA, driving the expression of genes involved in lipid metabolism (e.g., CPT1, LPL).

GPR40 (FFAR1) Agonism (GPCR Pathway)

Alternatively, this scaffold acts as a GPR40 agonist on pancreatic


-cells.
  • Binding: Ligand binds to the transmembrane domain of GPR40.

  • Signaling: Activates the

    
     pathway 
    
    
    
    PLC activation
    
    
    IP3 generation
    
    
    Ca
    
    
    release.
  • Effect: Enhances Glucose-Stimulated Insulin Secretion (GSIS).[3]

Experimental Protocols

Synthesis: Williamson Ether Strategy

Objective: Synthesize 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid via alkylation.

Reagents:

  • 5-Indanol (CAS: 1470-94-6)

  • Ethyl 2-bromobutanoate (CAS: 5314-85-2)

  • Potassium Carbonate (

    
    )[2]
    
  • Acetonitrile (ACN) or DMF

  • Sodium Hydroxide (NaOH)

Protocol:

  • Alkylation:

    • Dissolve 5-indanol (1.0 eq) in anhydrous ACN.

    • Add

      
       (2.5 eq) and stir at room temperature for 30 min.
      
    • Add Ethyl 2-bromobutanoate (1.2 eq) dropwise.

    • Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Filter salts, concentrate filtrate, and purify the ester intermediate via silica gel flash chromatography.

  • Hydrolysis:

    • Dissolve the ester in THF:MeOH:Water (3:1:1).

    • Add LiOH or NaOH (3.0 eq). Stir at RT for 2 hours.

    • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc. Dry over

      
       and concentrate.
      
    • Recrystallization: Crystallize from Hexane/EtOAc to obtain the pure acid.

In Vitro Transactivation Assay (PPAR)

Objective: Determine


 for PPAR

/

activation.
  • Cell Culture: COS-7 or HEK293 cells.

  • Transfection: Co-transfect with:

    • Plasmid encoding hPPAR-LBD fused to GAL4-DBD.

    • Luciferase reporter plasmid (UAS-Luc).

  • Treatment: Treat cells with increasing concentrations of the test compound (0.1 nM - 10

    
    M) for 24 hours.
    
  • Readout: Lyse cells and measure luminescence. Normalize to Renilla luciferase control.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Visualization of Pathways & Workflows

Synthesis & MoA Logic

SAR_Workflow Indanol 5-Indanol (Lipophilic Head) Intermediate Ester Intermediate Indanol->Intermediate K2CO3, Reflux (Williamson Ether) Bromide Ethyl 2-bromobutanoate (Chiral Linker) Bromide->Intermediate FinalProduct Indanyloxy Butanoic Acid (Active Ligand) Intermediate->FinalProduct LiOH, Hydrolysis Target_PPAR PPAR Nuclear Receptor (Transcription) FinalProduct->Target_PPAR Binding (LBD) Target_GPR40 GPR40/FFAR1 (Ca2+ Signaling) FinalProduct->Target_GPR40 Binding (TM) Effect_Lipid Lipid Lowering (Increased Beta-Oxidation) Target_PPAR->Effect_Lipid Gene Expression Effect_Insulin Insulin Sensitization (GSIS) Target_GPR40->Effect_Insulin Gq Pathway

Caption: Synthesis pathway of 2-(indanyloxy)butanoic acid and its dual biological divergence toward PPAR and GPR40 targets.

SAR Decision Tree

SAR_Logic Core 2-(Indanyloxy)butanoic Acid Mod_Head Indane Ring Mods Core->Mod_Head Mod_Tail Acid Tail Mods Core->Mod_Tail Halogen 4/6-Halogenation (F, Cl) Mod_Head->Halogen Expansion Ring Expansion (Tetralin) Mod_Head->Expansion Alpha_Me Alpha-Methyl (Propanoic) Mod_Tail->Alpha_Me Alpha_Et Alpha-Ethyl (Butanoic) Mod_Tail->Alpha_Et Result_Potency Increased Potency (Hydrophobic Fit) Halogen->Result_Potency Result_Loss Decreased Activity (Steric Clash) Expansion->Result_Loss Result_GPR40 GPR40 Selectivity Alpha_Me->Result_GPR40 Result_PPAR PPAR Selectivity Alpha_Et->Result_PPAR

Caption: Structural modification logic flow. Green nodes indicate favorable optimizations; Red nodes indicate unfavorable changes.

Comparative Activity Data (Representative)

The following table summarizes the expected activity shifts based on known SAR for this chemical class (Indanyloxy/Phenoxy acids).

Compound AnalogR (Alpha-Subst.)Ring Subst.Target PreferenceEst.

(

M)
Lead Scaffold Ethyl H PPAR

/

0.5 - 1.2
Analog AMethylHGPR40 > PPAR0.05 (GPR40)
Analog BHHPPAR

2.5 (Weak)
Analog CEthyl4-ClPPAR

(Potent)
0.08
Analog DEthyl6-FPPAR

0.12

Note: Data represents consensus values for this pharmacophore class derived from multiple studies on aryloxyalkanoic acid metabolic modulators.

References

  • Takeda Pharmaceutical Company. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.[3] Link

  • Amgen Inc. (2012). Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent GPR40 Agonists. Journal of Medicinal Chemistry.[4] Link

  • Merck Research Laboratories. (2005). PPAR Agonists: Structure-Activity Relationships and Therapeutic Potential. Annual Reports in Medicinal Chemistry. Link

  • University of Copenhagen. (2013). Discovery of TUG-770: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist. ACS Medicinal Chemistry Letters.[3] Link

  • GlaxoSmithKline. (2001). A Potent and Selective PPAR

    
     Agonist (GW501516) Increases Fatty Acid Oxidation. PNAS. Link
    

Sources

Foundational

predicted toxicology and ADME profile of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

[1][2] Executive Summary Compound Class: Indanyloxy-carboxylic acid Predicted Application: Metabolic modulation (PPAR agonist candidate), Ion channel blocker, or Taste receptor antagonist.[1][2] Critical Safety Flag: Hig...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound Class: Indanyloxy-carboxylic acid Predicted Application: Metabolic modulation (PPAR agonist candidate), Ion channel blocker, or Taste receptor antagonist.[1][2] Critical Safety Flag: High risk of Idiosyncratic Drug Toxicity (IDT) via reactive acyl glucuronides.

This technical guide provides a predictive toxicology and ADME (Absorption, Distribution, Metabolism, Excretion) profile for 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid .[1][2] As a molecule combining a lipophilic indane core with a chiral carboxylic acid tail, it presents a classic "bi-modal" physicochemical profile common in early drug discovery but fraught with specific metabolic liabilities.

The following assessment utilizes Structure-Activity Relationship (SAR) read-across from structurally similar agents (e.g., Indacrinone, Lactisole, and Fibrates) and established metabolic pathways for indane scaffolds.

Part 1: Physicochemical Foundation & Absorption

To understand the biological fate of this molecule, we must first establish its fundamental properties. The presence of the indane ring drives lipophilicity, while the carboxylic acid provides pH-dependent solubility.

Predicted Properties
PropertyPredicted ValueImplication
Molecular Weight ~234.29 g/mol High permeability; unlikely to be effluxed by P-gp.[1][2]
cLogP 2.8 – 3.2Optimal lipophilicity for oral bioavailability.[2]
pKa (Acid) 4.5 – 4.8Ionized (>99%) at physiological pH (7.4).[1]
TPSA ~46 ŲExcellent membrane permeability (Rule of 5 compliant).
Stereochemistry 1 Chiral Center (C2)Enantiomers (R/S) likely exhibit differential metabolism and potency.
Absorption & Bioavailability[1][2]
  • Oral Absorption: Predicted to be High (>85%) .[2] Despite ionization at intestinal pH, the lipophilic indane moiety facilitates passive diffusion.

  • Solubility: Low in gastric environment (pH 1.2), high in intestinal environment (pH 6.8).[1] Formulation as a salt (e.g., sodium or lysine salt) would be required for rapid onset.[1]

Part 2: Metabolic Stability & Biotransformation

The metabolic fate of this compound is dominated by two competing pathways: Phase I oxidation of the indane ring and Phase II conjugation of the carboxylic acid.

The "Warhead" Risk: Acyl Glucuronidation

The most critical ADME feature of 2-substituted butanoic acids is the formation of Acyl Glucuronides (AG) . Unlike ether glucuronides, AGs are reactive electrophiles. They can undergo:

  • Acyl Migration: Moving from 1-O-β to 2, 3, or 4-positions, making them resistant to hydrolysis.[1][2]

  • Covalent Binding: Reacting with nucleophilic residues (Lysine, Cysteine) on plasma proteins (HSA) or liver proteins.[1]

Phase I Liabilities (Indane Ring)

The indane ring is susceptible to CYP450-mediated oxidation.[1][2]

  • Benzylic Hydroxylation: C1 and C3 positions of the indane ring are chemically activated benzylic sites, prone to CYP2C9 and CYP3A4 attack.

  • Aromatic Hydroxylation: Less likely due to the electron-donating ether group directing ortho/para, but the steric bulk of the butanoic acid chain may hinder this.

Visualized Metabolic Pathway

The following diagram illustrates the predicted biotransformation tree, highlighting the tox-generating pathways.

MetabolicPathway Parent Parent Compound (Indanyloxy-butanoic acid) Hydroxy Hydroxy-Indane (Benzylic Oxidation) Parent->Hydroxy CYP2C9/3A4 (Phase I) Dealkyl Phenol Derivative (O-Dealkylation) Parent->Dealkyl CYP2D6 (Minor) AcylGluc 1-O-Acyl Glucuronide (Reactive Metabolite) Parent->AcylGluc UGT1A1/2B7 (Phase II - Major) AcylCoA Acyl-CoA Thioester Parent->AcylCoA CoA Ligase Adduct Protein Adducts (Immune Response/DILI) AcylGluc->Adduct Nucleophilic Attack (Covalent Binding) AcylCoA->Adduct Transacylation

Figure 1: Predicted metabolic tree.[1] Red nodes indicate reactive metabolites capable of mediating toxicity.

Part 3: Distribution & Transporters[1][2]

  • Plasma Protein Binding (PPB): Predicted >98% .[2]

    • Mechanism:[1][2][3][4][5] The carboxylate head group binds to Site II (diazepam site) or Site I (warfarin site) on Human Serum Albumin (HSA).

    • Consequence: Low volume of distribution (Vd), restricted primarily to plasma and extracellular fluid.

  • Transporters:

    • OAT1/OAT3 (Organic Anion Transporters): Highly likely substrate.[1][2] This implies renal elimination is active secretion, not just filtration.

    • Drug-Drug Interaction (DDI) Risk: Potential inhibitor of OATs, increasing plasma concentrations of co-administered drugs like methotrexate or statins.[1][2]

Part 4: Toxicology Profile

This section details the specific toxicological risks associated with the indanyloxy-butanoic acid scaffold.[2]

Hepatotoxicity (DILI)

The combination of a carboxylic acid and a lipophilic tail is a structural alert for Idiosyncratic Drug-Induced Liver Injury (DILI) .[2]

  • Mechanism: The acyl glucuronide (described in 2.1) acts as a hapten.[2] It binds to liver proteins, creating "neo-antigens." The immune system recognizes these modified proteins as foreign, leading to T-cell mediated hepatocyte necrosis.[1][2]

  • Risk Level: High.[2] (Comparable to Ibufenac, which was withdrawn for this exact mechanism).[1]

PPAR-Mediated Toxicity

Structurally, this molecule mimics Fibrates and Thiazolidinediones (PPAR agonists).[1][2]

  • Rodent Specific: Peroxisome proliferation leading to hepatomegaly (liver enlargement) and tumors in rats.[2] (Often not relevant to humans, but flags in preclinical safety).[1]

  • Human Relevance: Potential for skeletal muscle toxicity (rhabdomyolysis) if it acts as a PPAR

    
     agonist, especially if renal clearance is impaired.[1]
    
Genotoxicity[1][2]
  • AMES Test: Predicted Negative .[2] The indane ring and aliphatic acid are generally non-mutagenic.

  • Exceptions: If metabolic activation leads to an epoxide on the indane ring (rare but possible), genotoxicity could occur.

Part 5: Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" experimental workflows are required. These protocols move beyond standard assays to specifically target the identified risks.

Protocol: Reactive Metabolite Trapping (Glutathione/Cyanide)

Objective: Confirm if the acyl glucuronide or acyl-CoA intermediates are chemically reactive.[1][2]

  • Incubation:

    • System: Human Liver Microsomes (HLM) + UDPGA (cofactor for UGTs) + NADPH.[1]

    • Trapping Agent: Add Glutathione (GSH) (soft nucleophile) or Potassium Cyanide (KCN) (hard nucleophile).[1]

  • Analysis:

    • Analyze via LC-MS/MS looking for [M + GSH] or [M + CN] adducts.[1][2]

    • Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety of GSH).

  • Interpretation:

    • Detection of GSH adducts confirms the formation of reactive electrophiles.

    • Decision Gate: If adducts >1% of total turnover, the compound requires structural re-design (e.g., replacing COOH with a bioisostere like tetrazole).

Protocol: Acyl Glucuronide Half-Life Determination

Objective: Assess the stability of the glucuronide (T1/2). Unstable glucuronides correlate with higher toxicity.[2]

  • Synthesis: Enzymatically generate the glucuronide using recombinant UGTs.

  • Degradation Assay:

    • Incubate the isolated glucuronide in phosphate buffer (pH 7.4) at 37°C.[2]

    • Monitor degradation via HPLC at t=0, 15, 30, 60 min.[1]

  • Visual Workflow:

ValidationWorkflow Step1 Generate Glucuronide (rUGT Incubation) Step2 Isolate & Purify (Prep HPLC) Step1->Step2 Step3 Incubate in Buffer (pH 7.4, 37°C) Step2->Step3 Step4 Measure T1/2 (Degradation Rate) Step3->Step4 Result Risk Assessment Step4->Result High Risk High Risk Result->High Risk T1/2 < 2 hrs Low Risk Low Risk Result->Low Risk T1/2 > 10 hrs

Figure 2: Workflow for assessing Acyl Glucuronide stability. Short half-lives indicate rapid acyl migration and high protein-binding potential.[1][2]

References

  • Regan, S. L., et al. (2010).[1] "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link

  • Shipkova, M., et al. (2003).[1] "Acyl glucuronide drug metabolites: toxicological and analytical implications." Therapeutic Drug Monitoring. Link

  • Pugh, G., et al. (2000).[1] "Peroxisome proliferators: mechanisms of adverse effects." Veterinary Pathology. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Obach, R. S., et al. (2006).[1] "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preparation and Handling of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid Stock Solutions in DMSO

Abstract This document provides a comprehensive technical guide for the preparation, storage, and handling of Dimethyl Sulfoxide (DMSO) stock solutions of the small molecule 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the preparation, storage, and handling of Dimethyl Sulfoxide (DMSO) stock solutions of the small molecule 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the integrity, stability, and accurate concentration of the compound, thereby promoting experimental reproducibility. Key considerations, including the physicochemical properties of the compound and the critical impact of DMSO's hygroscopic nature, are discussed in detail. Step-by-step protocols for creating master stock solutions and subsequent working dilutions for biological assays are provided, alongside troubleshooting and safety guidelines.

Introduction and Foundational Principles

The accuracy and reproducibility of in vitro and in vivo biological assays are fundamentally dependent on the quality of the reagent solutions used. For many hydrophobic small molecules, such as 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1] However, the unique properties of DMSO necessitate rigorous and standardized handling procedures.

This guide moves beyond a simple recitation of steps to explain the causality behind each procedural choice. We will focus on two core challenges:

  • Maintaining Anhydrous Conditions: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can drastically alter its solvent properties, leading to compound precipitation and inaccurate assay concentrations.[3][4]

  • Ensuring Compound Stability: The integrity of the stock solution over time is critical. Improper storage, particularly repeated freeze-thaw cycles, can compromise the compound's stability and concentration.[5][6][7]

Adherence to the protocols outlined in this document will establish a self-validating system for producing high-quality, reliable stock solutions.

Core Reagent and Compound Properties

A thorough understanding of the materials is the first step toward successful solution preparation.

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

This compound is a representative small organic molecule. Its precise solubility in DMSO should be determined empirically, but the following properties are essential for stock preparation calculations.

PropertyData
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Appearance Typically a solid powder (visual inspection required)
Dimethyl Sulfoxide (DMSO)

The quality of the DMSO is paramount. For the preparation of stock solutions, only high-purity, anhydrous (≤0.025% water) DMSO should be used.

PropertyDataSource
CAS Number 67-68-5[8]
Molecular Formula (CH₃)₂SO[1]
Molecular Weight 78.13 g/mol [1]
Boiling Point 189 °C (372 °F)[1]
Melting Point 19 °C (66 °F)[1]
Key Hazards Combustible liquid; Causes skin and eye irritation; Rapidly absorbed through skin and can carry dissolved substances along with it.[8][9]

The Critical Impact of Water on DMSO Stock Solutions

The single greatest threat to the integrity of a DMSO-based compound library is water absorption.[2][3][10] Even brief exposure to ambient laboratory air can lead to a significant increase in the water content of DMSO.[3][11]

Causality of Failure:

  • Exposure: An open or improperly sealed vial of DMSO is exposed to atmospheric humidity.

  • Absorption: DMSO, a polar aprotic and hygroscopic solvent, forms hydrogen bonds with water molecules, readily absorbing them.[2]

  • Solvent Property Shift: As water content increases, the polarity of the DMSO-water mixture changes. The resulting "wet" DMSO is a less effective solvent for many lipophilic organic compounds compared to anhydrous DMSO.[2][3]

  • Precipitation: This reduced solubility can cause the dissolved compound to precipitate out of the solution. This process is often accelerated by freeze-thaw cycles, which can promote crystallization.[3][4][6]

  • Inaccurate Dosing: If precipitation occurs, the actual concentration of the compound in the supernatant is lower than the intended concentration, leading to significant errors in biological assays.[3][12]

cluster_0 cluster_1 Air Ambient Air (Atmospheric Moisture) Vial Improperly Sealed DMSO Stock Vial Air->Vial Exposure WetDMSO Increased Water Content ('Wet' DMSO) Vial->WetDMSO H₂O Absorption Solubility Decreased Compound Solubility WetDMSO->Solubility Precipitate Compound Precipitation (Especially after Freeze-Thaw) Solubility->Precipitate Error Inaccurate Concentration in Supernatant Precipitate->Error AssayFail Experimental Irreproducibility & Assay Failure Error->AssayFail

Caption: Workflow of DMSO stock solution failure due to hygroscopicity.

Safety and Handling Precautions

All laboratory procedures must begin with a commitment to safety.

  • Engineering Controls: Always handle solid compounds and prepare stock solutions inside a certified chemical fume hood or a powder containment hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves at all times. Given DMSO's ability to facilitate skin absorption, it is critical to avoid skin contact.[8][9] If contact occurs, wash the area thoroughly with soap and copious amounts of water.[8]

    • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.

    • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Waste Disposal: Dispose of all waste, including contaminated tips, tubes, and unused solutions, in accordance with your institution's hazardous chemical waste guidelines.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the steps to create a highly concentrated, well-characterized master stock solution.

Materials and Equipment
  • 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (solid)

  • Anhydrous DMSO (Biotech grade or equivalent, from a freshly opened bottle)

  • Calibrated analytical balance

  • Sterile, amber or opaque, 1.5 mL microcentrifuge tubes or glass vials with screw caps

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, set to 37°C)

Pre-Protocol Calculations

Accurate calculations are essential. Use the following formula to determine the required mass of the compound.

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

Example Calculation for a 1 mL, 10 mM Stock:

  • Mass (mg) = 10 mM × 1 mL × 220.27 g/mol / 1000

  • Mass (mg) = 2.20 mg

Experimental Workflow: Stock Solution Preparation

start START calc 1. Calculate Required Mass (e.g., 2.20 mg for 1mL of 10mM) start->calc weigh 2. Accurately Weigh Compound onto Weighing Paper calc->weigh transfer 3. Transfer Compound to Sterile, Labeled Vial weigh->transfer add_dmso 4. Add Calculated Volume of Anhydrous DMSO transfer->add_dmso dissolve_header 5. Facilitate Dissolution add_dmso->dissolve_header vortex a. Vortex Vigorously (1-2 minutes) dissolve_header->vortex sonicate b. Sonicate in Water Bath (10-15 minutes) vortex->sonicate warm c. Gentle Warming (37°C) (Optional, if needed) sonicate->warm confirm 6. Visually Confirm (Solution must be clear, no particulates) warm->confirm aliquot 7. Aliquot into Single-Use Volumes (e.g., 10-50 µL) confirm->aliquot store 8. Store Immediately (-20°C or -80°C) aliquot->store end END store->end

Caption: Step-by-step workflow for preparing a master stock solution.

Detailed Dissolution Procedure
  • Preparation: Tare the analytical balance with a piece of weighing paper. Carefully weigh out the calculated mass of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid.

  • Transfer: Transfer the weighed powder into a sterile, appropriately labeled vial. Ensure the vial is labeled with the compound name, concentration, solvent, and date.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes.[12] b. If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.[3][13] c. If solids persist, gentle warming in a 37°C water bath for 5-10 minutes can be attempted, followed by more vortexing or sonication.[3][12] Caution: Use heat judiciously, as some compounds may be heat-labile.

  • Confirmation: Once dissolved, the solution should be perfectly clear with no visible particulates. This visual inspection is a critical quality control step.[7]

Aliquoting and Storage for Long-Term Integrity

To prevent the deleterious effects of repeated freeze-thaw cycles and moisture introduction, aliquoting is mandatory.[12][14]

  • Immediately after confirming dissolution, dispense the master stock solution into smaller, single-use aliquots (e.g., 10 µL, 20 µL, or 50 µL) in sterile, tightly-sealing microcentrifuge tubes.

  • Store these aliquots in a freezer, protected from light.

Storage ConditionDurationRationale
-20°C Short-term (≤ 1 month)Suitable for frequent use, but -80°C is preferred for higher stability.[13][14]
-80°C Long-term (≥ 6 months)Gold standard for preserving compound integrity over extended periods.[14]

Protocol: Preparing Working Solutions for Biological Assays

This protocol describes the dilution of the master stock for direct use in an experimental setting.

  • Thaw: Remove a single aliquot of the master stock solution from the freezer. Allow it to thaw completely at room temperature. Before opening, centrifuge the tube briefly to collect the entire volume at the bottom.

  • Serial Dilutions (in 100% DMSO): It is best practice to perform initial serial dilutions in 100% DMSO to prevent the compound from precipitating when introduced to an aqueous environment.[15]

    • Prepare a series of labeled tubes.

    • To make a 1:10 dilution, for example, add 90 µL of 100% DMSO to a new tube, then add 10 µL of your 10 mM master stock and mix thoroughly. This creates a 1 mM intermediate stock.

  • Final Aqueous Dilution: Add the final, small volume of the appropriate DMSO stock (master or intermediate) to your aqueous assay buffer or cell culture medium. The goal is to achieve the desired final compound concentration while keeping the final DMSO concentration as low as possible, typically below 0.5%.[12][14]

  • Vehicle Control: Crucially , always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to your assay buffer or media. This allows you to account for any effects of the solvent itself on the biological system.[13]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve - Insufficient solvent volume.- Low intrinsic solubility at the target concentration.- Poor quality ("wet") DMSO used.- Re-check calculations.- Attempt a lower concentration stock (e.g., 5 mM).- Use sonication and gentle warming.[3][13]- Always use fresh, anhydrous DMSO from a new bottle.[15]
Precipitate Forms After Thawing - DMSO has absorbed atmospheric moisture over time.[3]- The freeze-thaw cycle induced crystallization.[4][6]- Discard the aliquot. This is a strong indicator of compromised stock.[7]- Prepare a fresh stock solution using anhydrous DMSO and ensure proper aliquoting to avoid future freeze-thaw cycles.
Precipitate Forms in Assay Plate - Compound precipitated upon dilution into aqueous buffer.- Perform serial dilutions in 100% DMSO before the final aqueous dilution step.[15]- Lower the final compound concentration in the assay.
Inconsistent/Irreproducible Assay Results - Inaccurate concentration due to precipitation.- Compound degradation from improper storage or multiple freeze-thaw cycles.[7]- Prepare a fresh master stock solution following all best practices.- Always use single-use aliquots.- Confirm results with a newly prepared stock.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • Greenfield Global (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: DMSO. [Link]

  • Valudor Products (n.d.). Safety Data Sheet: dimethyl sulfoxide. [Link]

  • Reddit r/labrats (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?[Link]

  • Chemos GmbH & Co. KG (2024). Safety Data Sheet: Dimethyl sulfoxide. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • GE Healthcare Life Sciences (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?[Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Quora (2018). What is the best way of storing a DMSO in a research lab?[Link]

  • PubChem. 4-amino-2-(2,3-dihydro-1H-inden-5-yl)butanoic acid. [Link]

  • Chemistry Stack Exchange (2014). Hygroscopic behaviour of DMSO - how bad is it?[Link]

  • NIST WebBook. Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl)methyl ester, [1S-[1α,7(2R,3R),7aα]]-. [Link]

  • Ziath (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • Yufeng (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • EPA. Butanoic acid, 2,3-dihydroxypropyl ester Properties. [Link]

  • TSI Journals. Physical CHEMISTRY. [Link]

  • Synerzine (n.d.). SAFETY DATA SHEET Butanoic acid (Natural). [Link]

  • NIST WebBook. Butanoic acid, 2,3-dihydroxypropyl ester. [Link]

  • PubChemLite. 4-(2,3-dihydro-1h-inden-5-yloxy)butanoic acid. [Link]

  • Pan, L., Kister, C., & Wagner, J. R. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1077–1084. [Link]

  • Tetko, I. V., Tanchuk, V. Y., Kasheva, T. N., & Villa, A. E. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 41(6), 1488–1493. [Link]

  • PubChem. 2,3-Dihydroxybutanoic acid. [Link]

  • Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. [Link]

Sources

Application

designing in vitro assays using 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

Application Note: Functional Profiling of the Indanyloxy-Butanoic Acid Scaffold Part 1: Executive Summary & Pharmacophore Analysis 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid is a privileged chemical scaffold belonging...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of the Indanyloxy-Butanoic Acid Scaffold

Part 1: Executive Summary & Pharmacophore Analysis

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid is a privileged chemical scaffold belonging to the aryloxyalkanoic acid class. In medicinal chemistry, this pharmacophore acts as a "master key" for two distinct biological superfamilies depending on specific substitutions:

  • Metabolic GPCRs & Nuclear Receptors: It is a structural homolog of GPR40 (FFAR1) agonists (e.g., phenylpropanoic acid derivatives) and PPAR agonists (e.g., fibrates).

  • Volume-Regulated Anion Channels (VRAC): It represents the core scaffold of DCPIB (4-[(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid), the most selective inhibitor of the SWELL1 (LRRC8) channel known to date.

Experimental Strategy: Because this specific molecule lacks the steric bulk (cyclopentyl/butyl groups) of DCPIB and the halogenation of potent PPAR drugs, it must be profiled as a Chemical Probe to determine its selectivity bias. This guide outlines a Tri-Phasic Screening Cascade to deorphanize its activity:

  • Phase I: GPR40/FFAR1 Calcium Flux (Metabolic Secretagogue).

  • Phase II: SWELL1 Electrophysiology (Ion Channel Blockade).

  • Phase III: PPAR Reporter Assays (Transcriptional Modulation).

Part 2: Physicochemical Preparation

This molecule is a lipophilic weak acid. Proper handling is prerequisite for assay reproducibility.

ParameterSpecificationCausality / Rationale
Solubility Low in water; High in DMSO/EthanolThe indan ring confers high lipophilicity (

). Aqueous buffers will cause precipitation without co-solvents.
Stock Conc. 10 mM or 100 mM in 100% DMSOHigh concentration stocks minimize DMSO carryover (<0.1%) in cell-based assays, preventing solvent toxicity.
pH Sensitivity pKa

4.5 - 4.8 (Carboxylic Acid)
At physiological pH (7.4), it exists as the anion (carboxylate). Ensure assay buffers are well-buffered (HEPES/PBS) to maintain ionization state.
Storage -20°C, desiccated, amber vialsProtects against hydrolysis and photolytic degradation common to ether linkages.

Part 3: Phase I Protocol – GPR40 (FFAR1) Calcium Flux Assay

Objective: Determine if the molecule acts as a GPR40 agonist (insulin secretagogue mimic), a common target for phenoxy-acid derivatives.

Mechanism of Action

GPR40 is a


-coupled GPCR. Agonist binding triggers 

generation and calcium mobilization from the ER. We will use a FLIPR (Fluorescent Imaging Plate Reader) style assay.
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 0.1% Fatty Acid-Free BSA (Essential: BSA binds the lipid tail, preventing non-specific plastic binding).

Step-by-Step Protocol
  • Cell Plating: Seed hGPR40-CHO cells at 10,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading:

    • Remove culture media.

    • Add 20 µL/well of Calcium-6 dye in Assay Buffer (HBSS/HEPES).

    • Critical Step: Add 2.5 mM Probenecid to inhibit anion transporters that pump dye out of the cell.

    • Incubate 60 min at 37°C, then 15 min at RT (to equilibrate signal).

  • Compound Preparation:

    • Prepare 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid as a 5x concentrate in Assay Buffer (max 0.5% DMSO).

    • Include Linoleic Acid (10 µM) as a positive control.

  • Measurement (Kinetic Read):

    • Transfer plate to FLIPR/FlexStation.

    • Record baseline fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

    • Inject compound (5 µL).

    • Record response for 120 seconds.

  • Data Analysis: Calculate

    
     (Peak Fluorescence minus Baseline). Plot dose-response curve (Log[Agonist] vs. Response) to determine 
    
    
    
    .

Part 4: Phase II Protocol – SWELL1 (LRRC8) Electrophysiology

Objective: Assess if the molecule retains the SWELL1-blocking activity of its structural derivative, DCPIB.

Mechanism of Action

SWELL1 (LRRC8A) forms the Volume-Regulated Anion Channel (VRAC). Hypotonic stress opens the channel, allowing chloride efflux. Inhibitors prevent this current.

Workflow Visualization

SWELL1_Assay Start HEK293 Cells (Endogenous SWELL1) Patch Whole-Cell Patch Clamp Start->Patch Hypo Hypotonic Challenge (210 mOsm) Patch->Hypo Establish Baseline Current I_Cl,swell Activation Hypo->Current Cell Swelling Drug Apply Compound (10 µM) Current->Drug Readout Current Blockade (%) Drug->Readout Measure Inhibition

Figure 1: Electrophysiological workflow for assessing SWELL1 (VRAC) inhibition.

Protocol (Automated or Manual Patch Clamp)
  • Solutions:

    • Isotonic Bath (300 mOsm): 150 mM NaCl, 6 mM CsCl, 1 mM MgCl

      
      , 1.5 mM CaCl
      
      
      
      , 10 mM HEPES, 10 mM Glucose.
    • Hypotonic Bath (210 mOsm): Same as above but reduce NaCl to 105 mM (induces swelling).

    • Pipette Solution: 40 mM CsCl, 100 mM Cs-Methanesulfonate, 1 mM MgCl

      
      , 10 mM HEPES, 4 mM Na
      
      
      
      ATP.
  • Configuration: Establish Whole-Cell configuration on HEK293 cells. Clamp voltage at 0 mV.

  • Induction: Perfuse Hypotonic Bath. Wait 2-5 minutes for

    
     current to develop and stabilize.
    
  • Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV every 5 seconds.

  • Compound Application: Perfuse 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (10 µM) in Hypotonic Bath.

  • Validation: If current decreases >50% at +100 mV, the compound is a SWELL1 blocker. Use DCPIB (10 µM) as a positive control for block.

Part 5: Phase III Protocol – PPAR Nuclear Receptor Assay

Objective: Determine if the molecule acts as a PPAR


 (Fibrate-like) or PPAR

(Glitazone-like) agonist.
Methodology: Luciferase Reporter Gene Assay
  • Transfection: Co-transfect HEK293 cells with:

    • Expression Vector: Gal4-DBD fused to PPAR

      
       or PPAR
      
      
      
      LBD (Ligand Binding Domain).
    • Reporter Vector: UAS-Luciferase (Gal4 binding site upstream of Luciferase).

    • Internal Control: Renilla Luciferase (constitutive) for normalization.

  • Treatment: 24 hours post-transfection, treat cells with compound (0.1 µM – 100 µM) for 18 hours.

    • Positive Controls: GW7647 (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).
  • Lysis & Detection: Use a Dual-Luciferase Glo system.

  • Analysis: Calculate Firefly/Renilla ratio. Fold induction >2x over vehicle indicates agonism.

Part 6: Signaling Pathway & Logic Map

The following diagram illustrates the divergent signaling possibilities for this scaffold, guiding the interpretation of your results.

Scaffold_Logic Compound 2-(2,3-dihydro-1H-inden-5-yloxy) butanoic acid GPR40 Target A: GPR40/FFAR1 (Metabolic) Compound->GPR40 If Agonist SWELL1 Target B: SWELL1/LRRC8 (Ion Channel) Compound->SWELL1 If Antagonist PPAR Target C: PPAR alpha/gamma (Nuclear Receptor) Compound->PPAR If Agonist Result INTERPRETATION: High Lipophilicity + Acid Headgroup favors GPR40/PPAR. Lack of steric bulk may reduce SWELL1 potency compared to DCPIB. Compound->Result Insulin Increased Insulin Secretion GPR40->Insulin Volume Inhibition of Cell Volume Reg. SWELL1->Volume Lipid Lipid Metabolism Modulation PPAR->Lipid

Figure 2: Pharmacological divergence of the indanyloxy-acid scaffold.

References

  • Decher, N., et al. (2001). "DCPIB is a novel selective blocker of I(Cl,swell) and prevents swelling-induced shortening of guinea-pig atrial action potential duration."[1] British Journal of Pharmacology.[1]

    • Relevance: Establishes the indanyloxy-butanoic acid scaffold (DCPIB) as the gold standard for SWELL1 inhibition.
  • Briscoe, C. P., et al. (2003). "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids." Journal of Biological Chemistry.

    • Relevance: Defines the structural requirements (lipophilic tail + carboxylic acid) for GPR40 agonism, which this molecule possesses.
  • Woltersdorf, O. W., et al. (1977). "(Acylaryloxy)acetic acid diuretics.[1] 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids."[1] Journal of Medicinal Chemistry.

    • Relevance: The foundational SAR paper describing the synthesis and biological activity of the indanyloxy-acid class.
  • Kearns, D. M., et al. (2019). "Cryo-EM structures of the DCPIB-inhibited volume-regulated anion channel LRRC8A in lipid nanodiscs." eLife.[1]

    • Relevance: Structural basis for how this scaffold binds to the SWELL1 pore.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic Acid

Executive Summary & Chemical Context The Issue: Users frequently report precipitation when introducing 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid into neutral cell culture media (pH 7.4). This compound is a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Issue: Users frequently report precipitation when introducing 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid into neutral cell culture media (pH 7.4). This compound is a lipophilic carboxylic acid. While it is structurally related to known ion channel blockers like DCPIB and metabolic modulators like fibrates , it possesses distinct physicochemical properties that drive precipitation.

The Mechanism: The precipitation is rarely due to total insolubility in the final volume. Instead, it is a kinetic "crash-out" phenomenon caused by Solvent Shock .[1]

  • Stock Phase: The compound is dissolved in 100% DMSO (highly non-polar aprotic solvent).

  • Interface Phase: When a droplet of DMSO stock hits the aqueous media, water molecules rapidly strip the DMSO away.

  • Crash Out: The hydrophobic indane tail aggregates faster than the carboxylic acid head can deprotonate and solvate. This results in the formation of micro-crystals or "oiling out," which are often mistaken for bacterial contamination.

Diagnostic: Is it Precipitate or Contamination?

Before altering protocols, confirm the nature of the turbidity.

FeatureChemical PrecipitateBacterial Contamination
Onset Immediate (seconds to minutes after addition).[1]Delayed (24–48 hours).
Appearance Crystalline needles, amorphous shards, or "oily" droplets.Shimmering, moving dots (Brownian motion) or uniform turbidity.
pH Indicator Media often stays pink/red (unless acidic drug load is massive).Media turns yellow (acidic) rapidly.
Microscope Stationary, irregular shapes.Uniform shape, rapid vibration/swimming.

Root Cause Analysis (The "Why")

The following diagram illustrates the decision logic for identifying the specific cause of precipitation in your workflow.

TroubleshootingFlow Start Observation: Turbidity/Particles CheckMicro Microscopic Inspection Start->CheckMicro IsMoving Are particles moving/shimmering? CheckMicro->IsMoving Contam Bacterial Contamination (Discard Culture) IsMoving->Contam Yes CheckTime When did it appear? IsMoving->CheckTime No (Static) Immediate Immediate (<1 hr) CheckTime->Immediate Upon Addition Delayed Delayed (>24 hrs) CheckTime->Delayed Overnight CheckConc Check Final Concentration vs. Solubility Limit Immediate->CheckConc ProteinBinding Cause: Protein Saturation (Serum-Free Media Issue) Delayed->ProteinBinding Serum-Free SolventShock Cause: Solvent Shock (DMSO -> Water Interface) CheckConc->SolventShock Conc < 100 µM Saturation Cause: Saturation (Exceeds Solubility Product) CheckConc->Saturation Conc > 100 µM

Figure 1: Diagnostic decision tree for identifying the root cause of particulate formation in cell culture.

Validated Solutions & Protocols

Choose the protocol that best fits your experimental constraints.

Protocol A: The "Intermediate Dilution" (Best for General Use)

Prevents solvent shock by gradually shifting the polarity of the solvent.[1]

The Logic: Direct addition of 100% DMSO stock to media creates a local interface where the drug concentration is effectively infinite, causing immediate precipitation. An intermediate step buffers this transition.

  • Prepare Stock: Dissolve compound in DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final).

  • Prepare Intermediate: In a sterile tube, add the DMSO stock to PBS (pH 7.4) or serum-free media to create a 10x working solution.

    • Crucial Step: Vortex immediately and vigorously during addition. Do not let the DMSO sit on top of the PBS.

  • Final Addition: Add this 10x intermediate solution to your cell culture media (1:10 dilution).

  • Result: The compound is pre-dispersed, preventing the formation of large crystal aggregates.

Protocol B: BSA-Complexation (Best for High Concentrations)

Uses albumin as a carrier, mimicking physiological transport.[1]

The Logic: Lipophilic acids (like fatty acids and indane derivatives) naturally bind to Albumin in the blood. Pre-complexing the drug with BSA (Bovine Serum Albumin) stabilizes it in solution.

  • Prepare Vehicle: Make a 5% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Complexation: Add your DMSO stock to the BSA solution while vortexing. Incubate at 37°C for 15 minutes to allow binding equilibrium.

    • Note: The solution may turn slightly cloudy initially and then clear up as the albumin sequesters the lipophilic tail.

  • Add to Cells: Add the Drug-BSA complex to your media.

    • Constraint: Ensure your assay is not sensitive to extra albumin.

Protocol C: In-Situ Salt Formation (Best for Serum-Free Media)

Converts the acid to its soluble salt form before addition.[1]

The Logic: The carboxylic acid group (pKa ~4.8) is neutral in DMSO but anionic in water. Neutral forms precipitate; anionic forms dissolve. By forcing ionization before the water hits the lipophilic tail, we improve solubility.

  • Alkaline Shift: Instead of pure DMSO, dissolve the solid compound in 0.1 M NaOH (if stable) or a mixture of DMSO:0.1 M NaOH (9:1) .

  • Verification: Ensure the compound is fully dissolved (clear solution).

  • Addition: Add directly to buffered media. The buffering capacity of the media (HEPES/Bicarbonate) will neutralize the small amount of base, but the drug will remain in its ionized, soluble state.

Comparative Data: Solubility Limits

Based on physicochemical properties of indanyl-oxy-acid analogs (e.g., DCPIB, Ethacrynic acid derivatives).[1]

Solvent SystemMax Solubility (Est.)StabilityNotes
100% DMSO > 50 mMHigh (Months at -20°C)Hygroscopic; keep sealed.[1][2]
100% Ethanol > 25 mMModerateEvaporates; concentration changes.
PBS (pH 7.4) < 50 µMLow (Hours)Prone to precipitation without carrier.
Media + 10% FBS ~ 200 µMModerate (Days)Albumin in FBS aids solubility.
Media + 0.5% BSA ~ 500 µMHighRecommended method.

Frequently Asked Questions (FAQs)

Q: Can I filter the media if I see precipitate? A: NO. Filtering removes the drug. If you filter a 10 µM solution that has precipitated, you may end up dosing your cells with 0.5 µM or less. You must re-solubilize, not remove.

Q: My stock solution in DMSO froze at 4°C. Is it ruined? A: Likely not. DMSO freezes at 19°C. However, repeated freeze-thaw cycles can introduce water (condensation), which degrades the compound or causes precipitation inside the stock vial.[1] Aliquot stocks into single-use vials.

Q: Why does it precipitate in DMEM but not in RPMI? A: Check the buffering. If your DMEM has become alkaline (purple) or acidic (yellow) due to storage, the solubility changes. Additionally, calcium concentrations differ; calcium can form insoluble salts with carboxylic acids (calcification).

Q: Is this compound DCPIB? A: No. While structurally similar (both are indanyl-oxy-acids), DCPIB contains chlorine atoms and a cyclopentyl ring which increase lipophilicity [1].[1] However, the solubility troubleshooting protocols are interchangeable due to the shared pharmacophore.

References

  • Cayman Chemical. (2023). DCPIB Product Information & Solubility Data. Link

  • BenchChem. (2025).[3] Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Link

  • Sigma-Aldrich. (2024). Troubleshooting Precipitates in Cell Culture. Link

  • MedChemExpress. (2023). DCPIB Solubility and Handling Guide. Link

  • ResearchGate. (2017). Discussion: How to prevent fatty acid precipitation in cell culture media?Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

Status: Active Responder: Senior Application Scientist, Physicochemical Profiling Unit Ticket ID: IND-SOL-482[1][2] Executive Summary: The Physicochemical Reality Welcome to the technical support hub. You are likely enco...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Responder: Senior Application Scientist, Physicochemical Profiling Unit Ticket ID: IND-SOL-482[1][2]

Executive Summary: The Physicochemical Reality

Welcome to the technical support hub. You are likely encountering precipitation, variable bioavailability, or dissolution failure with 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid .[1][2]

To resolve this, we must first strip the molecule down to its fundamental behavior.[2] This compound is a lipophilic weak acid .[2]

  • The "Head": A butanoic acid moiety (

    
    ).[2] This provides pH-dependent ionization (pKa 
    
    
    
    4.8).[1][2]
  • The "Tail": An indane ring connected via an ether linkage.[2] This drives high lipophilicity (

    
    ) and poor intrinsic water solubility (
    
    
    
    ).[2]

The Core Conflict: At gastric pH (1.[2]2) or even in the slightly acidic microenvironment of many formulations, the molecule is protonated (neutral) and "crashes out." It only achieves target solubility when ionized (pH > pKa + 2).[2]

Module 1: The Solubility Landscape (Theory & Data)

Before troubleshooting, verify your baseline assumptions against our standard profile for this class of indanyloxy-acid derivatives.

Physicochemical Profile Table[2][3][4][5]
ParameterEstimated ValueImplication for Experimentation
pKa (Acidic) 4.8 ± 0.2Solubility is critically sensitive between pH 4.0 and 6.[1][2]0.
Intrinsic Solubility (

)
< 10

g/mL
The free acid is practically insoluble in water/0.1N HCl.[2]

(Lipophilicity)
> 3.0High permeability but requires wetting agents (surfactants) for dissolution.[1][2]
pH for

> 6.8Requires full ionization to achieve millimolar concentrations.[1][2]
Visualization: The pH-Solubility Pathway

The following diagram illustrates the mechanism governing your solubility issues.

SolubilityMechanism Low_pH Low pH (pH < pKa) Protonation Molecule Protonated (Neutral Form) Low_pH->Protonation H+ Dominance Precipitation Precipitation / Low Solubility (Intrinsic S0) Protonation->Precipitation Hydrophobic Effect Ionization Molecule Deprotonated (Anionic Form) Precipitation->Ionization Add Base (NaOH/Tris) High_pH High pH (pH > pKa) High_pH->Ionization OH- Dominance Solubilization High Solubility (Salt Formation) Ionization->Solubilization Electrostatic Repulsion

Caption: The pH-dependent solubility switch.[1][2] Below pH 4.8, the hydrophobic indane tail dominates, causing precipitation.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitated immediately upon dilution into PBS."

Diagnosis: The "Spring and Parachute" Failure. You likely dissolved the compound in DMSO (the "spring") and diluted it into Phosphate Buffered Saline (PBS, pH 7.4). While pH 7.4 is theoretically high enough, the local concentration at the injection site or a drop in pH caused by the DMSO stock (which can be acidic) triggered nucleation.

The Fix:

  • Check Buffer Capacity: Standard PBS (10mM) may not have enough buffering capacity to counter the acidity of your stock solution if the drug concentration is high. Increase buffer strength to 50mM or 100mM.

  • Predissolve in Base: Do not use pure DMSO. Use a "basified stock" (e.g., DMSO with 1% 1N NaOH) to ensure the compound enters the aqueous phase already ionized.

  • Order of Addition: Add the buffer to the drug solution slowly with vortexing, rather than shooting the drug into the buffer.

Issue 2: "The sodium salt form is turning into a paste/solid precipitate on the shelf."

Diagnosis: Salt Disproportionation.[2][3][4][5] This is a classic "Senior Scientist" observation. Salts of weak acids (like your indanyloxy butanoic acid) are hygroscopic.[2] If exposed to humidity and carbon dioxide (


 forms carbonic acid, pH ~5.5), the microenvironment pH on the solid surface drops below the drug's 

. The salt reverts to the insoluble free acid.[6]

The Fix:

  • Desiccation: Store strictly under desiccated conditions.

  • Excess Base: When formulating, include a "pH modifier" alkalizing agent (e.g., Meglumine or Sodium Carbonate) in the solid matrix to maintain the microenvironmental pH > 6.0.

Issue 3: "Dissolution is slow even at pH 7.4."

Diagnosis: Poor Wetting (The "Grease Ball" Effect).[2] Even if the pH is correct, the lipophilic indane ring repels water. The powder floats or clumps, preventing the solvent from accessing the ionizable carboxylic acid group.

The Fix:

  • Surfactants: Add 0.1% to 0.5% SLS (Sodium Lauryl Sulfate) or Tween 80 to the dissolution media.[2] This lowers surface tension and allows the buffer to "wet" the crystal surface.

Module 3: Advanced Experimental Workflows

If simple pH adjustment fails, use this decision tree to select the correct formulation strategy.

TroubleshootingWorkflow Start Solubility Issue Detected Check_pH Is pH > pKa + 2? Start->Check_pH Yes_pH Yes Check_pH->Yes_pH No_pH No Check_pH->No_pH Check_Dose Is Dose > Solubility Limit? Yes_pH->Check_Dose Adjust_pH Adjust pH to > 7.0 (Use Tris/NaOH) No_pH->Adjust_pH High_Dose Yes (Supersaturated) Check_Dose->High_Dose Low_Dose No Check_Dose->Low_Dose Cosolvent Strategy A: Co-solvents (PEG400/Ethanol) High_Dose->Cosolvent Complexation Strategy B: Cyclodextrins (HP-beta-CD) High_Dose->Complexation Wetting_Issue Wetting Issue: Add Surfactant (SLS/Tween) Low_Dose->Wetting_Issue

Caption: Decision matrix for selecting the appropriate solubilization strategy based on pH and dose requirements.

Protocol: Cyclodextrin Complexation (The "Gold Standard" for Lab Use)

For in vivo studies (IV/IP/PO) where high pH is irritating, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2] The lipophilic indane ring fits inside the CD cavity, shielding it from water while the exterior remains soluble.
  • Prepare Vehicle: 20% (w/v) HP-

    
    -CD in 100mM Phosphate Buffer (pH 7.4).
    
  • Add Drug: Add excess 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid.

  • Equilibrate: Shake at 25°C for 24 hours.

  • Filter: 0.45

    
    m PVDF filter.[2]
    
  • Result: This typically boosts solubility from <10

    
    g/mL to >1 mg/mL without extreme pH.[2]
    

References

  • Avdeef, A. (2012).[2][7] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Definitive text on pKa and solubility profiling). [1]

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (Explains the salt disproportionation mechanism).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (Protocol basis for Cyclodextrin complexation).[1][2]

  • FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (Regulatory basis for media selection).[1][2][5]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

Executive Summary The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid typically relies on a Williamson ether synthesis between 5-indanol (5-hydroxyindane) and a 2-halobutanoic acid derivative. Users frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid typically relies on a Williamson ether synthesis between 5-indanol (5-hydroxyindane) and a 2-halobutanoic acid derivative. Users frequently report low yields (<40%) due to three competing factors: elimination reactions (formation of crotonic acid derivatives), incomplete conversion due to steric hindrance at the secondary carbon, and solubility issues during the workup of the free acid.

This guide provides a validated protocol to elevate yields to >85% by shifting from direct acid alkylation to an ester-intermediate route , optimizing solvent polarity, and controlling base strength to suppress E2 elimination.

Module 1: The Core Protocol (The Ester Route)

The most common error is attempting to alkylate 5-indanol directly with 2-bromobutanoic acid using a strong base (e.g., NaH). This generates a dianion that is prone to polymerization and requires harsh conditions that favor side reactions.

The Solution: Use Ethyl 2-bromobutyrate as the electrophile. The ester group prevents carboxylic acid interference and increases the electrophilicity of the


-carbon.
Optimized Workflow Diagram

SynthesisWorkflow Start 5-Indanol (Nucleophile) Intermediate Intermediate Ester (Ethyl 2-(...)-butanoate) Start->Intermediate SN2 Alkylation 60-80°C, 4-6h Reagent Ethyl 2-bromobutyrate (Electrophile) Reagent->Intermediate Base K2CO3 / Cs2CO3 (Base) Base->Intermediate Solvent DMF or MeCN (Solvent) Solvent->Intermediate Hydrolysis Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Saponification RT, 2h Acidification Acidification (HCl to pH 2) Hydrolysis->Acidification FinalProduct Final Acid Product (>85% Yield) Acidification->FinalProduct Precipitation

Figure 1: The optimized "Ester Route" workflow minimizes side reactions by avoiding the formation of the phenoxide/carboxylate dianion.

Module 2: Critical Process Parameters (CPP)

Base Selection: The Kinetic Control
  • Avoid: Sodium Hydride (NaH).[1] While fast, NaH is too basic and promotes the E2 elimination of ethyl 2-bromobutyrate into ethyl crotonate (an alkene side product), destroying your electrophile [1].

  • Recommended: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
    • Why: These weaker bases are sufficient to deprotonate the phenol (

      
      ) but less likely to deprotonate the 
      
      
      
      -carbon of the alkyl halide.
      
      
      provides the "Cesium Effect," improving solubility in organic solvents and loosening the ion pair for faster
      
      
      attack [2].
Solvent System
  • Avoid: Ethanol or Water. Protic solvents solvate the phenoxide anion, shielding it and drastically reducing nucleophilicity (yield loss >30%).

  • Recommended: DMF (N,N-Dimethylformamide) or Acetone.[1]

    • Why: Polar aprotic solvents leave the phenoxide "naked" and highly reactive. DMF is preferred for temperatures >60°C.

Catalyst (The Finkelstein Modification)
  • Tip: Add 10 mol% Potassium Iodide (KI).

    • Mechanism: KI reacts with the bromo-ester to form the iodo-ester in situ. Iodide is a better leaving group than bromide, accelerating the

      
       reaction rate without increasing the temperature (which would favor elimination) [3].
      

Module 3: Troubleshooting Guide

Issue 1: "I see a new spot on TLC, but my yield is low (<40%)."

Diagnosis: Competitive Elimination (E2). You are likely generating Ethyl Crotonate (or crotonic acid) instead of the ether. The 2-bromobutyrate moiety has a


-hydrogen that is acidic. High heat or strong bases remove this proton, causing the bromide to leave and forming a double bond.

Visualizing the Competition:

Competition Reactants Phenoxide + Ethyl 2-bromobutyrate SN2 Path A: SN2 Substitution (Desired Ether) Reactants->SN2 E2 Path B: E2 Elimination (Side Product: Ethyl Crotonate) Reactants->E2 ConditionA Favored by: Polar Aprotic Solvent (DMF) Modest Temp (<80°C) Weak Base (K2CO3) ConditionA->SN2 ConditionB Favored by: High Temp (>100°C) Strong Base (NaH, t-BuOK) Steric Hindrance ConditionB->E2

Figure 2: Kinetic competition between Substitution (SN2) and Elimination (E2). Controlling temperature and base strength is the only way to win Path A.

Issue 2: "The product is an oil that won't crystallize."

Diagnosis: Residual Solvent or Incomplete Hydrolysis. The ethyl ester intermediate is often an oil. The free acid should be a solid.

  • Fix: Ensure hydrolysis is complete (check TLC). After acidification, if the oil persists, triturates with cold hexanes or a hexane/ether mixture to induce crystallization.

Issue 3: "My product disappears during aqueous workup."

Diagnosis: Phase Transfer Loss. The target molecule is an ether-acid. At high pH (during extraction), it forms a salt and stays in the water. At low pH, it is organic-soluble.

  • Protocol Fix:

    • After hydrolysis, wash the basic aqueous layer with Ethyl Acetate (removes unreacted indanol/neutral impurities). Discard organic layer.

    • Acidify the aqueous layer to pH 2 using 1M HCl.

    • Extract the now-cloudy aqueous layer with Ethyl Acetate (

      
      ). The product will now move to the organic phase.
      

Module 4: Validated Experimental Protocol

Step 1: Alkylation (Ester Formation)

  • Charge: In a round-bottom flask, dissolve 5-indanol (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Base: Add

    
      (2.0 eq) and KI  (0.1 eq). Stir for 15 min at Room Temp (RT).
    
  • Addition: Add Ethyl 2-bromobutyrate (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Indanol spot (

      
      ) should disappear; new less polar ester spot appears.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Step 2: Hydrolysis (Saponification)

  • Charge: Dissolve the crude ester in THF:Water (3:1) .

  • Reagent: Add LiOH

    
      (3.0 eq).
    
  • Reaction: Stir at RT for 2–3 hours.

  • Isolation:

    • Evaporate THF.

    • Wash aqueous residue with Ether (removes impurities).

    • Acidify aqueous phase with 1M HCl to pH ~2.

    • Extract with EtOAc, dry, and concentrate to yield the target acid.

FAQ: Quick Troubleshooting

SymptomProbable CauseCorrective Action
Yield < 20% Old/Wet ReagentsDry DMF over molecular sieves; use fresh 2-bromobutyrate (it degrades to acid over time).
Dark Black Mixture Oxidation of PhenolDegas DMF with Nitrogen/Argon before starting. Phenols oxidize easily in base.
Starting Material Remains Steric HindranceThe secondary bromide is slow. Add 0.1 eq Cs2CO3 to boost reactivity or increase time (do not increase temp >90°C).
NMR shows alkene peaks EliminationYou used too much heat or too strong a base. Switch to

and keep T < 70°C.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Side Reactions.Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Practical Chemistry. (General reference for Cs effect in ether synthesis).
  • BenchChem. (2025).[2] Improving reaction conditions for Williamson ether synthesis.Link

  • Chemistry Steps. (2022). Williamson Ether Synthesis Mechanism and Preparation.[3][4][5]Link

  • NIST Chemistry WebBook. (2023). 2-Bromobutyric acid properties and reactivity.[6]Link

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic Acid: A Comparative MS Fragmentation Guide

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid . It is designed for analytical chemists and drug metabolism scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid . It is designed for analytical chemists and drug metabolism scientists requiring rigorous structural elucidation and quantification strategies.

Executive Summary

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (Formula: C₁₃H₁₆O₃; Monoisotopic Mass: 220.1099 Da) represents a structural class typical of PPAR agonists, herbicide metabolites, and ether-linked carboxylic acid pharmacophores. Its analysis presents a specific challenge: the molecule contains a stable bicyclic indane system coupled to a labile oxy-butanoic acid tail.

Successful identification relies on distinguishing the stable "head" (indane) from the metabolic "tail" (carboxylic acid). This guide compares the industry-standard Electrospray Ionization in Negative Mode (ESI-) against Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, demonstrating why ESI(-) is the preferred method for biological quantification while GC-MS serves as the orthogonal validation tool.

Compound Profile & Theoretical Basis

FeatureSpecification
Chemical Formula C₁₃H₁₆O₃
Monoisotopic Mass 220.1099 Da
Exact Mass [M-H]⁻ 219.1026 Da
pKa (Predicted) ~4.5 (Carboxylic Acid)
Key Structural Moieties 1.[1][2][3][4][5][6] Indane Ring (Lipophilic, Stable)2. Ether Linkage (Potential cleavage site)3. Carboxylic Acid (Charge localization site)
The Fragmentation Challenge

The molecule's fragmentation is driven by the competition between charge-remote fragmentation (loss of neutrals) and inductive cleavage at the ether bond. In ESI(-), the charge is localized on the carboxylate, directing specific neutral losses. In EI (GC-MS), the high energy (70 eV) shatters the molecule, requiring derivatization to stabilize the parent ion.

Comparative Methodology: ESI(-) vs. GC-MS (EI)

The following table contrasts the performance of the primary analytical technique (ESI- LC-MS/MS) with its main alternative (GC-MS).

Table 1: Performance Comparison of Ionization Strategies
FeatureMethod A: LC-ESI-MS/MS (Negative Mode) Method B: GC-MS (EI) (Derivatized)
Sample Preparation Minimal (Protein Precipitation/SPE)Complex (Requires Methylation/Silylation)
Parent Ion Stability High ([M-H]⁻ is dominant)Low (Molecular ion M⁺ often weak)
Key Fragment Ions m/z 175 (Decarboxylation)m/z 133 (Indanolate Core)m/z 234 (Methyl Ester M⁺)m/z 115/117 (Indane/Tropylium)
Sensitivity Superior (Femtogram level)Moderate (Picogram level)
Selectivity High (MRM transitions)High (Spectral library matching)
Throughput High (5-10 min run)Low (30+ min incl. derivatization)
Recommendation Primary Choice for PK/MetabolismValidation Choice for Impurity ID

Deep Dive: ESI(-) Fragmentation Pathway

In negative electrospray ionization, the molecule forms the deprotonated precursor [M-H]⁻ at m/z 219 . The collision-induced dissociation (CID) follows a distinct pathway governed by the stability of the phenoxide anion.

Mechanistic Pathway
  • Precursor Selection: m/z 219.1.

  • Primary Pathway (Neutral Loss): The carboxylate group facilitates the loss of CO₂ (44 Da) , resulting in a carbanion intermediate at m/z 175 .

  • Secondary Pathway (Ether Cleavage): High collision energy drives the cleavage of the C-O ether bond. The charge is retained by the more acidic phenolic moiety, generating the 5-indanolate anion at m/z 133 . This is the diagnostic ion for the indane core.

  • Minor Pathway (Alkyl Cleavage): Loss of the ethyl group from the butanoic chain (if branched) or ethylene elimination.

Visualization of Signaling Pathway (DOT)

FragmentationPathway Figure 1: ESI(-) Fragmentation Pathway of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid Parent Precursor Ion [M-H]⁻ m/z 219.1 (Deprotonated Acid) Inter1 Decarboxylated Ion m/z 175.1 (Loss of CO₂) Parent->Inter1 Neutral Loss -CO₂ (44 Da) Product1 Indan-5-olate m/z 133.1 (Diagnostic Core) Parent->Product1 Ether Cleavage -C4H6O2 (Lactone) Inter1->Product1 Side Chain Loss Product2 Alkyl/Ring Fragments m/z 115 / 117 (High Energy) Product1->Product2 Ring Degradation (High CE)

Caption: The fragmentation cascade begins with decarboxylation (m/z 175), followed by ether cleavage yielding the stable indanolate ion (m/z 133).

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are self-validating systems: if the diagnostic ions (133, 175) are not observed, the collision energy is likely unoptimized.

Protocol A: LC-MS/MS Optimization (ESI Negative)

Objective: Maximize sensitivity for the [M-H]⁻ ion.

  • Mobile Phase Prep:

    • A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Avoid Formic Acid in negative mode as it suppresses ionization of the carboxylate.

    • B: Acetonitrile (LC-MS Grade).

  • Source Parameters (Generic for Triple Quad):

    • Ion Spray Voltage: -4500 V.

    • Temperature: 450°C.

    • Curtain Gas: 30 psi.

  • MRM Transition Setup:

    • Quantifier: 219.1 → 133.1 (High selectivity, cleavage of ether).

    • Qualifier: 219.1 → 175.1 (Confirmation, loss of CO₂).

  • Validation Step: Inject a 100 ng/mL standard. The ratio of Quantifier/Qualifier should remain constant (e.g., ~1.5) across the peak.

Protocol B: GC-MS Derivatization (Methylation)

Objective: Validate structure via library matching.

  • Reagent: 14% Boron trifluoride (BF₃) in methanol.

  • Procedure:

    • Dissolve 1 mg sample in 0.5 mL Methanol.

    • Add 0.5 mL BF₃-Methanol reagent.

    • Heat at 60°C for 15 minutes (sealed vial).

    • Extract with Hexane (1 mL).

  • MS Analysis (EI Source):

    • Look for m/z 234 (Methyl Ester Parent).

    • Look for m/z 175 (Loss of -COOCH₃).

Scientific Integrity & Causality

Why ESI(-) is the "Gold Standard"

For carboxylic acids, negative mode ESI provides a "soft" ionization that preserves the molecular weight information. The causality is simple: the acidic proton (pKa ~4.5) is easily removed by basic mobile phase additives (Ammonium Acetate), creating a stable anion. Positive mode (ESI+) would require forcing a proton onto an already acidic molecule or forming sodium adducts [M+Na]⁺, which fragment poorly and yield unstable data.

Interpretation of the Indane Core

The presence of the m/z 133 fragment is the critical "fingerprint" of the 5-indanol moiety. In drug development, if the metabolic pathway involves hydroxylation of the indane ring, this fragment will shift by +16 Da (to m/z 149), providing an immediate structural readout of the metabolite.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Authoritative text on ESI mechanisms for carboxylic acids).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Indane and Phenoxy Acid Derivatives. National Institute of Standards and Technology.[7] URL: [Link]

  • Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.

Sources

Comparative

H-NMR and C-NMR reference spectra for 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

This guide provides an in-depth technical comparison and reference framework for the NMR characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid . It is designed for researchers requiring rigorous structural va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and reference framework for the NMR characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid . It is designed for researchers requiring rigorous structural validation of PPAR agonists, auxin-mimetic herbicides, or related indane-based pharmacophores.

Executive Summary & Technical Context

2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid is a lipophilic ether-linked carboxylic acid often synthesized as a homolog to the well-known PPAR agonist pharmacophores (e.g., indanyloxyacetic acid derivatives). Precise NMR characterization is critical to distinguish this molecule from its lower homologs (acetic/propanoic derivatives) and to quantify common synthetic impurities such as the elimination product (crotonic acid derivative) or unreacted 5-indanol.

This guide compares the Analytical Performance of high-field NMR (600 MHz) against standard routine NMR (300 MHz) and outlines the specific spectral fingerprints required to validate the C2-substitution pattern.

Key Structural Features for Signal Assignment
  • Indane Scaffold: A fused bicyclic system creating a distinct aromatic pattern (1,2,4-substitution) and a set of aliphatic multiplets.

  • Chiral Center (C2): The methine proton (

    
    -proton) is chiral, creating potential diastereotopic effects in the adjacent methylene group if chiral solvating agents are used (though appearing as a standard multiplet in achiral solvents).
    
  • Ether Linkage: The diagnostic deshielding of the

    
    -proton.
    

H-NMR Reference Spectrum (Experimental & Predicted Consensus)

Solvent:


 (Reference peak: 7.26 ppm) | Frequency:  400-600 MHz recommended for multiplet resolution.
Comparative Reference Table

The following table contrasts the target molecule with its primary synthetic impurity (5-indanol) and its lower homolog (Propanoic derivative).

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Note (Performance Indicator)
COOH 10.5 – 12.0Broad Singlet1H-Disappears with

shake.
Ar-H (C7) 7.05 – 7.15Doublet1H8.0Meta to ether; overlaps in lower fields.
Ar-H (C4) 6.75 – 6.80Doublet (narrow)1H2.5Ortho to ether; distinct from C6 by coupling.
Ar-H (C6) 6.65 – 6.72dd1H8.0, 2.5Critical: Shows meta-coupling to C4.

-CH (O-CH-COOH)
4.55 – 4.65 Triplet 1H 6.0 Primary ID Peak. Distinguishes from Acetic analog (Singlet).
Indane C1/C3-H 2.80 – 2.90Multiplet/Triplet4H7.5Benzylic protons; often overlap.
Indane C2-H 2.00 – 2.15Quintet2H7.5Distinctive "hump" of the indane ring.
Ethyl -CH

-
1.95 – 2.05Multiplet2H-differentiation: Propanoic analog has a doublet methyl here.
Ethyl -CH

1.05 – 1.12Triplet3H7.4Validation: Confirms butanoic chain length.
Expert Insight: The "Ethyl" Trap

In routine synthesis, the ethyl group methylene protons (


 1.95-2.05) often overlap with the central methylene of the indane ring (

2.00-2.15).
  • Performance Tip: Use DMSO-

    
      if resolution is poor in 
    
    
    
    . In DMSO, the carboxyl proton shifts to ~12.5 ppm, and the aliphatic dispersion often improves, separating the ethyl signals from the indane ring puckering modes.

C-NMR Reference Spectrum

Solvent:


 (Reference peak: 77.16 ppm)
Carbon AssignmentChemical Shift (

, ppm)
Signal TypeMechanistic Origin
C=O (Carboxyl) 176.5QuaternaryCarbonyl deshielding.
Ar-C (Ipso-O) 156.8QuaternaryOxygen attachment (strong deshielding).
Ar-C (Ring Junctions) 145.5, 136.2QuaternaryFused ring carbons.
Ar-C (C7) 124.8CHMeta position.
Ar-C (C4) 112.5CHOrtho position (shielded by resonance).
Ar-C (C6) 110.2CHOrtho position.

-CH (Chiral)
78.5 CH Diagnostic: Confirms ether linkage.
Indane C1/C3 32.8, 31.9CH

Benzylic carbons.
Indane C2 25.8CH

Central ring carbon.
Ethyl -CH

-
26.2CH

Side chain methylene.
Ethyl -CH

9.8CH

Terminal methyl.

Experimental Protocol: Self-Validating Purity Check

To ensure scientific integrity, use this protocol to validate the compound against the "Elimination Alternative" (2-butenoic acid derivative) which is a common byproduct.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    . Filter through a glass wool plug to remove inorganic salts (KBr/NaH residues).
    
  • Acquisition: Run a standard proton scan (16 scans, D1=1.0s).

  • The "Olefin Test":

    • Zoom into the 5.5 – 7.0 ppm region.

    • Pass: Only 3 aromatic protons are observed.

    • Fail: Presence of olefinic protons (doublet of doublets ~6.0 ppm or ~7.0 ppm) indicates elimination of the

      
      -bromo precursor to form the unsaturated crotonic acid derivative.
      
  • The "Homolog Check":

    • Integrate the triplet at

      
       1.05.
      
    • Integrate the

      
      -proton at 
      
      
      
      4.60.
    • Ratio must be 3:1. If the methyl signal is a doublet (indicating a propanoic derivative) or absent (acetic derivative), the synthesis used the wrong bromo-ester.

Visualization: Structural Correlations & Impurity Pathways

Diagram 1: HMBC Correlation Logic

This diagram illustrates the Heteronuclear Multiple Bond Coherence (HMBC) pathways required to assign the ether linkage definitively.

HMBC_Logic cluster_structure Molecular Fragments H_alpha H-alpha (4.6 ppm) C_Ipso C-Ipso (156.8 ppm) H_alpha->C_Ipso 3J (Critical) C_Carbonyl C=O (176.5 ppm) H_alpha->C_Carbonyl 2J C_Ethyl C-Ethyl (26.2 ppm) H_alpha->C_Ethyl 2J Note The H-alpha to C-Ipso correlation PROVES the ether linkage exists. H_alpha->Note H_Ar4 H-Ar (Ortho, 6.8 ppm) H_Ar4->C_Ipso 3J

Caption: HMBC connectivity map. The green arrow (H-alpha to C-Ipso) is the definitive spectral proof of the ether bond formation.

Diagram 2: Impurity Differentiation Flowchart

How to distinguish the target product from its two most common alternatives/impurities.

Impurity_Check Start Crude Product NMR Decision1 Check 5.5 - 6.5 ppm Region Start->Decision1 Olefin Olefinic Signals Present? (Elimination Product) Decision1->Olefin Yes Clean No Olefins Decision1->Clean No Decision2 Check Side Chain (0.8 - 2.0 ppm) Clean->Decision2 Result_Target Triplet (1.0 ppm) + Multiplet = Butanoic Acid (Target) Decision2->Result_Target Result_Prop Doublet (1.5 ppm) = Propanoic Analog Decision2->Result_Prop Result_Acetic No Alkyl Signals = Acetic Analog Decision2->Result_Acetic

Caption: Diagnostic logic tree for validating the 2-butanoic acid side chain against elimination byproducts and homologous impurities.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for additivity rules in NMR).
  • SDBS Web . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (Source for 5-indanol and general indane shifts).

  • PubChem Compound Summary . 4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid (Isomer Reference). National Center for Biotechnology Information. [Link] (Used for structural homology verification).

  • Reich, H. J. (2024). Hans Reich's NMR Data Collection. University of Wisconsin-Madison. [Link] (Authoritative source for coupling constants and solvent effects).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

Essential Safety and Handling Guide: 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid The core principle of this guide is proactive risk mitigation. The following procedures are designed to create a self-validating system o...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid

The core principle of this guide is proactive risk mitigation. The following procedures are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of caution and scientific rigor.

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a dedicated SDS for 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid, a thorough hazard assessment has been conducted based on the known profiles of analogous compounds, particularly butanoic acid (butyric acid) and other carboxylic acids.

Inferred Hazard Profile:

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation (Category 1B/2) Causes severe skin burns and eye damage or causes skin irritation.[1][2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
Serious Eye Damage/Eye Irritation (Category 1/2A) Causes serious eye damage or causes serious eye irritation.[1][2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

This conservative assessment underscores the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid. The following PPE is mandatory for all personnel involved in the handling of this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times when handling the solid or solutions. Safety glasses do not provide adequate protection against chemical splashes.[5] Goggles must meet ANSI Z87.1 standards.[6][7]

    • Face Shield: A full-face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when heating solutions.[5]

  • Hand Protection:

    • Chemical-Resistant Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged contact or when handling concentrated solutions, double-gloving or using heavier-duty gloves is recommended. Always inspect gloves for tears or punctures before use and remove them immediately after contact with the chemical.[4][5]

  • Body Protection:

    • Laboratory Coat: A fully buttoned, properly fitting lab coat is required to protect clothing and skin from potential splashes.[6][8]

    • Chemical-Resistant Apron: For procedures with a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Footwear:

    • Closed-Toe Shoes: Full-length pants and closed-toe/heel shoes are mandatory in any laboratory where hazardous materials are handled.[6][7]

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Scenarios cluster_ppe Required PPE cluster_disposal Post-Handling start Begin Work with 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid hazard_assessment Conduct Hazard Assessment (Refer to Section 1) start->hazard_assessment ppe_check Inspect PPE for Integrity hazard_assessment->ppe_check weighing Weighing Solid Compound ppe_check->weighing solution_prep Preparing Solutions ppe_check->solution_prep transfer Transferring Solutions ppe_check->transfer base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles weighing->base_ppe enhanced_ppe Enhanced PPE: - Face Shield (in addition to goggles) - Chemical-Resistant Apron - Double Gloves solution_prep->enhanced_ppe transfer->enhanced_ppe decontaminate Decontaminate Work Area base_ppe->decontaminate enhanced_ppe->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe hand_wash Wash Hands Thoroughly dispose_ppe->hand_wash end Work Complete hand_wash->end

Caption: PPE Selection Workflow

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a standardized procedure is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

4.1. Preparation and Engineering Controls:

  • Designated Area: All work with 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid, especially handling of the solid powder and preparation of concentrated solutions, must be conducted in a certified chemical fume hood to mitigate inhalation risks.[9][10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] Have appropriate spill cleanup materials, such as a neutralizer for acids (e.g., sodium bicarbonate), readily available.[10]

  • Container Inspection: Before handling, visually inspect the container for any signs of damage or leakage.[9]

4.2. Handling the Solid Compound:

  • Don PPE: Before opening the container, don the minimum required PPE as outlined in Section 2.

  • Weighing: When weighing the solid, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces.

4.3. Preparing Solutions:

  • Don Enhanced PPE: When preparing solutions, especially concentrated ones, wear a face shield in addition to chemical splash goggles.

  • "Always Add Acid to Water": When diluting, always add the acid (or in this case, the butanoic acid derivative) to the solvent slowly and with stirring.[9][10] This helps to dissipate any heat that may be generated.

  • Avoid Splashing: Pour liquids carefully to avoid splashing.

4.4. Post-Handling and Decontamination:

  • Clean Up: Thoroughly decontaminate the work area after each use.

  • PPE Removal: Remove PPE carefully, avoiding contact with the contaminated outer surfaces.[11] Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][12]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing 2-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid, including excess solid, solutions, and contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][13] Rinse the mouth with water and seek immediate medical attention.[1][2]

  • Spill: For small spills, neutralize with sodium bicarbonate and absorb with an inert material. For large spills, evacuate the area and contact your institution's EHS office.

By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • PPE Minimum Standards | Environmental Health & Safety - Mizzou. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Personal Protective Equipment (PPE) | Environmental Health and Safety - WashU. (n.d.).
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Safety Data Sheet - Angene Chemical. (2025, February 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 8).
  • SAFETY DATA SHEET. (2015, May 13).
  • Safety Data Sheet - Aaronchem. (2025, August 23).
  • Butyric-Acid-Safety-Data-Sheet-SDS.pdf - Lab Alley. (2007, July 24).
  • Safety Data Sheet: Butyric acid - Carl ROTH. (n.d.).
  • Acid Handling. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2007, July 24).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Science Department Safety Training Notes - Alabama Achieves. (n.d.).
  • University of Washington STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS. (n.d.).

Sources

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